N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide
Description
N'-{[3-(4-Fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide is a synthetic organic compound characterized by a 1,3-oxazinan-2-yl core functionalized with a 4-fluoro-3-methylbenzenesulfonyl group and an ethanediamide side chain substituted with a 2-hydroxyethyl moiety. Its molecular formula is C₁₈H₂₃FN₃O₆S, with a molecular weight of 440.45 g/mol. Its design integrates sulfonamide and oxazinan motifs, which are common in pharmaceuticals targeting enzymes or receptors .
Properties
IUPAC Name |
N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O6S/c1-11-9-12(3-4-13(11)17)27(24,25)20-6-2-8-26-14(20)10-19-16(23)15(22)18-5-7-21/h3-4,9,14,21H,2,5-8,10H2,1H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCBGDVUZMOCNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide typically involves multiple steps, starting with the preparation of 4-fluoro-3-methylbenzenesulfonyl chloride. This intermediate is then reacted with other reagents to form the final compound. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly. This often includes the use of continuous flow reactors and advanced purification techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
Table 1: Structural Comparison of Analogous Compounds
Key Observations :
Sulfonyl Group Variations: The 4-fluoro-3-methylphenyl group in the target compound introduces steric bulk and lipophilicity compared to the simpler 4-fluorophenyl in . This may enhance binding to hydrophobic pockets in biological targets.
Functional Implications
- Bioactivity: While direct activity data are absent, the sulfonamide-oxazinan scaffold is prevalent in enzyme inhibitors (e.g., carbonic anhydrase, serine proteases). The 4-fluoro-3-methyl group may enhance metabolic stability compared to non-fluorinated analogs.
- Solubility : The 2-hydroxyethyl substituent likely improves aqueous solubility over the more lipophilic analogs in and , which could be critical for bioavailability in drug development.
Biological Activity
N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of the compound's biological activity, synthesis, mechanisms of action, and therapeutic implications, supported by empirical research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 450.48 g/mol. Its structure includes:
- Oxazinan Ring : This heterocyclic structure enhances stability and reactivity.
- Fluorinated Aromatic Groups : The presence of fluorine atoms increases lipophilicity, potentially improving bioavailability.
- Ethanediamide Moiety : This functional group is crucial for interactions with biological targets.
The compound likely interacts with specific molecular targets, including enzymes and receptors, modulating their activity. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Signal Transduction Interference : It may disrupt signaling pathways critical for cellular function.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may reduce inflammation markers in vitro.
- Anticancer Activity : Investigations have shown potential cytotoxic effects against various cancer cell lines, indicating its use as a therapeutic agent.
- Central Nervous System (CNS) Effects : Similar compounds have demonstrated CNS depressant activities; hence, this compound may exhibit comparable effects.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(2-morpholin-4-yl)ethanediamide | Similar oxazinan structure; different substituents | Contains morpholine instead of pyridine |
| 4-Fluoro-N-(pyridin-3-yl)benzamide | Contains pyridine; simpler structure | Focused on anti-inflammatory properties |
This table illustrates how this compound stands out due to its unique combination of functional groups and complex structure.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Cytotoxicity Studies : Research has shown that similar oxazinan derivatives exhibit significant cytotoxicity against human cancer cell lines, suggesting that modifications in the structure can enhance or reduce efficacy depending on the target .
- Inflammation Models : In animal models of inflammation, compounds with similar structures have been shown to reduce inflammatory markers significantly, indicating potential therapeutic applications in treating inflammatory diseases .
- CNS Activity : Analogues of this compound have been evaluated for CNS activity, revealing promising results in reducing anxiety-like behaviors in preclinical models .
Q & A
Q. What are the recommended synthetic routes for N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide?
A multi-step synthesis is likely required, involving:
Oxazinan ring formation : Cyclization of a precursor with a sulfonyl group, as seen in diazepane-based sulfonamide syntheses .
Sulfonylation : Introduction of the 4-fluoro-3-methylbenzenesulfonyl group via nucleophilic substitution or coupling, analogous to methods for aryl sulfonamides .
Ethanediamide coupling : Reaction of the oxazinan intermediate with N-(2-hydroxyethyl)ethanediamide using carbodiimide-mediated amidation .
Key considerations : Optimize reaction temperatures (e.g., 0–5°C for sulfonylation) and use anhydrous conditions to minimize hydrolysis .
Q. Which analytical techniques are most effective for characterizing this compound?
Advanced Questions
Q. How can computational methods predict the reactivity of the sulfonamide group in this compound?
Density Functional Theory (DFT) calculations can model:
- Electrophilic substitution sites : Predict reactivity at the sulfonamide sulfur or fluorinated aryl ring .
- Hydrogen-bonding interactions : Assess binding affinity with biological targets (e.g., enzymes) via molecular docking .
Case study : DFT was used to analyze sulfonamide oxidation pathways in related compounds, revealing stabilization of sulfone intermediates .
Q. What experimental strategies resolve contradictions in reported synthetic yields for similar oxazinan derivatives?
Discrepancies may arise from:
- Solvent polarity : Higher yields in aprotic solvents (e.g., DMF vs. THF) due to stabilized intermediates .
- Catalyst selection : Use of DMAP vs. HOBt in amidation steps can alter reaction efficiency by 15–20% .
Resolution : Perform controlled comparative studies, as demonstrated in copolymer syntheses .
Q. How can in vitro assays evaluate the metabolic stability of the 4-fluoro-3-methylbenzenesulfonyl moiety?
- Liver microsome assays : Incubate the compound with human hepatocytes to track sulfone/sulfoxide metabolites via LC-MS .
- CYP450 inhibition studies : Use fluorogenic substrates to identify interactions with CYP3A4/2D6 isoforms, critical for drug design .
Data Contradiction Analysis
Q. Conflicting reports on the stability of the oxazinan ring under acidic conditions—how to validate?
- Contradiction : Some studies report ring-opening at pH < 2, while others note stability up to pH 4 .
- Methodology : Conduct pH-dependent stability assays (1–6) with monitoring via NMR and HPLC. For example, used controlled hydrolysis studies to resolve similar disputes in polymer synthesis.
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
